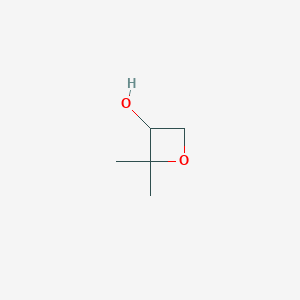

2,2-Dimethyloxetan-3-ol

Vue d'ensemble

Description

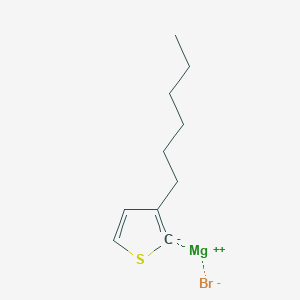

“2,2-Dimethyloxetan-3-ol” is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C5H10O2 . Unfortunately, the specific details about its structure, such as bond lengths and angles, were not found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

- Star-Shaped Poly(3,3-dimethyloxetane) Synthesis : Cationic ring-opening polymerization of 3,3-dimethyloxetane, using multifunctional oxocarbenium perchlorates as initiators, leads to the synthesis of star-shaped poly(3,3-dimethyloxetane), with minimal cyclo-oligomers. This process involves complex polymerization kinetics and has been thoroughly studied using NMR and FTIR measurements (Guo, Zou, & Pan, 2001).

Copolymerization and Microstructure Analysis

- Copolymerization of Oxetane and 3,3-Dimethyloxetane : Research has been conducted on the copolymerization of 3,3-dimethyloxetane and oxetane. This includes the analysis of reactivity parameters and the microstructure of copolymers, providing insights into the absence of penultimate effects and redistribution of structural units in copolymers (Bucquoye & Goethals, 1978).

Polymorphism Studies

- Polymorphism in Poly(3,3-dimethyloxetane) : A detailed study of the polymorphism of poly(3,3-dimethyloxetane) was carried out, revealing two distinct modifications (Form II and III) that depend on crystallization temperature. This research provides significant insights into the kinetic and thermodynamic factors governing these processes (Pérez et al., 1985).

Unimolecular Kinetics

- Stereoisomer-Dependent Unimolecular Kinetics : The study of 2,4-dimethyloxetane peroxy radicals, an important cyclic ether intermediate in the combustion of n-pentane, has been done. This research provides insights into the stereochemistry-dependent reactivities and reaction pathways, crucial for understanding the combustion mechanisms of alkanes (Doner, Zádor, & Rotavera, 2022).

Spectroscopy

- Rotational Spectrum Analysis : The rotational spectrum of the hydrogen-bonded dimer formed between 3,3-dimethyloxetane and hydrogen chloride has been investigated. This research contributes to the understanding of molecular interactions and bonding structures (Sánchez et al., 2005).

Decomposition Kinetics

- Unimolecular Decomposition Kinetics of 2,2-Dimethyloxetane : A theoretical study of the thermal decomposition kinetics of 2,2-dimethyloxetane was conducted. This research provides insights into the reaction mechanism and kinetics of decomposition processes, relevant for understanding reaction dynamics in various fields (Shiroudi & Zahedi, 2012).

Propriétés

IUPAC Name |

2,2-dimethyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)4(6)3-7-5/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHFJLYXAGPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CO1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)

![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)

![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)